molecular formula C17H13Cl2NO2 B288062 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Numéro de catalogue B288062
Poids moléculaire: 334.2 g/mol
Clé InChI: CIVZJCNZWGTDAO-MDZDMXLPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, also known as DMCM, is a compound that has been widely used in scientific research. It is a potent and selective antagonist of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. DMCM has been used to study the role of GABA-A receptors in various physiological and pathological conditions, and its mechanism of action has been extensively investigated.

Mécanisme D'action

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one acts as a competitive antagonist of the GABA-A receptor, binding to the same site as the endogenous neurotransmitter GABA. By blocking the binding of GABA to the receptor, 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one reduces the inhibitory effect of GABA on neuronal activity. This leads to an increase in neuronal excitability and a decrease in the threshold for seizure activity. 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has also been shown to reduce the potency of other GABA-A receptor agonists, such as benzodiazepines and barbiturates.
Biochemical and physiological effects:
2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, ion channel function, and neuronal excitability. 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and cortex. It has also been shown to increase the activity of voltage-gated calcium channels, which can lead to increased neurotransmitter release and neuronal excitability. 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to induce seizures in animal models, and its effects on neuronal excitability have been linked to its potential therapeutic effects in epilepsy and other neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has several advantages for use in laboratory experiments. It is a potent and selective GABA-A receptor antagonist, which allows for precise modulation of receptor function. It has also been extensively studied, and its mechanism of action is well understood. However, 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has some limitations for use in laboratory experiments. It can induce seizures in animal models, which can be a concern for animal welfare. It also has a relatively short half-life, which can make it difficult to maintain a stable concentration in experimental systems.

Orientations Futures

There are several future directions for research on 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one and its effects on the GABA-A receptor. One area of interest is the development of more selective GABA-A receptor antagonists, which could provide more precise modulation of receptor function. Another area of interest is the investigation of the role of GABA-A receptors in neurological disorders, such as epilepsy and anxiety. Finally, there is interest in the development of novel therapies based on the modulation of GABA-A receptor function, which could have potential applications in the treatment of a range of neurological disorders.

Méthodes De Synthèse

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one can be synthesized by the reaction of 2,6-dichlorobenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with methylamine and cycloheptanone. The synthesis of 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final compound.

Applications De Recherche Scientifique

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been used in a wide range of scientific research applications, including studies of the GABA-A receptor function, pharmacology, and physiology. It has also been used to investigate the role of GABA-A receptors in anxiety, depression, epilepsy, and other neurological disorders. 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to modulate the activity of GABA-A receptors in a dose-dependent manner, and its effects on receptor function can be reversed by other GABA-A receptor ligands.

Propriétés

Nom du produit

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Formule moléculaire

C17H13Cl2NO2

Poids moléculaire

334.2 g/mol

Nom IUPAC

2-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H13Cl2NO2/c1-20-15-8-3-2-5-12(17(15)22)16(21)10-9-11-13(18)6-4-7-14(11)19/h2-10H,1H3,(H,20,22)/b10-9+

Clé InChI

CIVZJCNZWGTDAO-MDZDMXLPSA-N

SMILES isomérique

CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl

SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=CC=C2Cl)Cl

SMILES canonique

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=CC=C2Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.